

Tifurac Sodium: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tifurac sodium

Cat. No.: B033656

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tifurac sodium, also known as tiopinac, is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the dibenzothiepin class. This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **tifurac sodium**, presenting key data in a structured format to facilitate research and development.

Pharmacokinetics

The disposition of **tifurac sodium** (tiopinac) has been evaluated in several species, including humans. The drug is rapidly and almost completely absorbed following oral administration.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Tifurac sodium is the primary circulating entity after administration. It is extensively bound to serum proteins. The primary route of excretion is through the urine.

Table 1: Pharmacokinetic Parameters of **Tifurac Sodium** (Tiopinac) in Various Species

Parameter	Human	Minipig	Rabbit	Mouse	Rat
Peak Plasma Level (Tmax)	< 1 - 2 hr	< 1 - 2 hr	< 1 - 2 hr	< 1 - 2 hr	< 1 - 2 hr
Half-life ($t_{1/2}$)	2.3 ± 0.3 hr	0.8 hr	2.6 hr	-	-
Volume of Distribution (Vd)	0.29 ± 0.05 L/kg	0.16 L/kg	0.16 L/kg	0.42 L/g	-
Serum Protein Binding	99.5%	-	-	-	-
Major Circulating Entity	Tiopinac	-	-	Tiopinac (90% of total radioactivity)	Tiopinac (61% of total radioactivity)
Primary Route of Excretion	Urine (93.2%)	-	-	-	Urine (61.3%)
Fecal Excretion	2.6%	-	-	-	32.7%

Data compiled from a study on [14C]Tiopinac disposition.[\[1\]](#)

Experimental Protocols: Pharmacokinetic Studies

Study Design for [14C]Tiopinac Disposition:

- Subjects: Humans, monkeys, rabbits, mice, minipigs, and rats.
- Drug Administration: Intravenous (IV) and oral (PO) doses of [14C]Tiopinac.
- Sample Collection: Plasma, urine, and feces were collected at various time points. In mice, tissue samples (kidney and liver) were also collected.

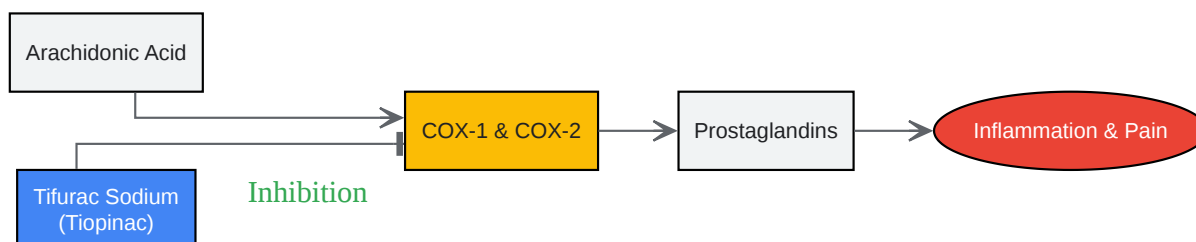
- Analysis: Radioactivity levels were measured to determine the concentration of tiopinac and its metabolites.

Pharmacodynamics

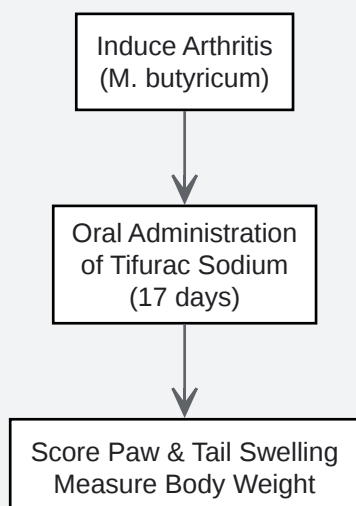
Tifurac sodium exhibits potent anti-inflammatory and anti-pyretic properties. Its mechanism of action is consistent with that of other NSAIDs, involving the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Mechanism of Action: Cyclooxygenase Inhibition

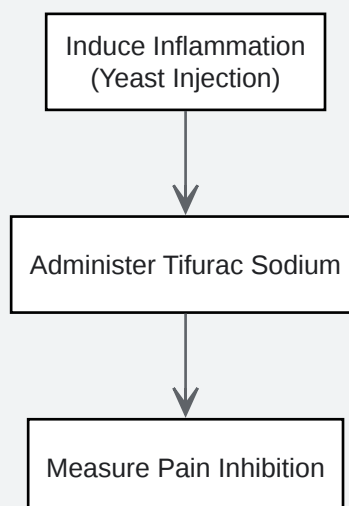
While direct studies on **tifurac sodium**'s specific interaction with COX-1 and COX-2 are not detailed in the available literature, its classification as a potent anti-inflammatory agent strongly suggests it functions as a COX inhibitor.[2][3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain.[3]



Adjuvant-Induced Arthritis Model



Yeast-Inflamed Paw Model



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tiopinac absorption, distribution, excretion, and pharmacokinetics in man and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Cyclooxygenase Inhibition: Pain, Inflammation, and the Cardiovascular System - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tifurac Sodium: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033656#tifurac-sodium-pharmacokinetics-and-pharmacodynamics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com